
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-enylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine: Unique due to its specific substitution pattern and stereochemistry.
(1S)-1-(3,4-Dichlorophenyl)prop-2-enylamine: Similar structure but different substitution pattern.
(1S)-1-(3,5-Dichlorophenyl)prop-2-ynylamine: Similar structure but with an alkyne group instead of an alkene.
Uniqueness: this compound is unique due to its specific dichlorophenyl substitution and the presence of an alkene group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H9Cl2N |
|---|---|
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
(1S)-1-(3,5-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI-Schlüssel |
VQBNVBXSZMSTID-VIFPVBQESA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Kanonische SMILES |
C=CC(C1=CC(=CC(=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


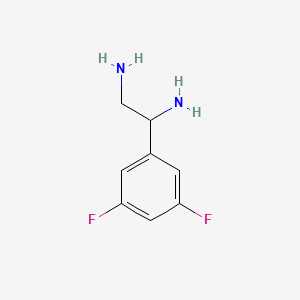
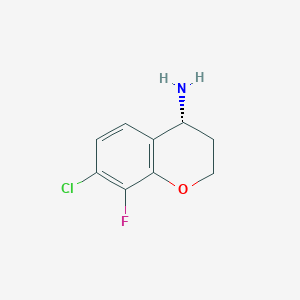
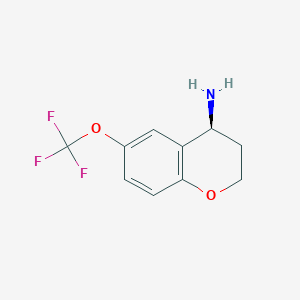
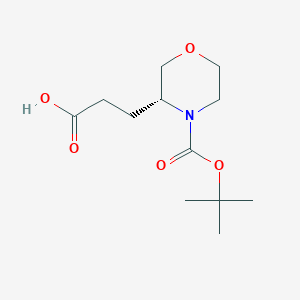
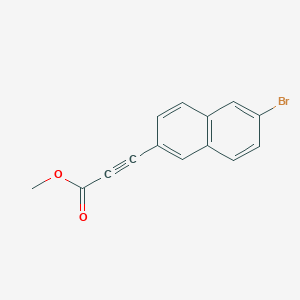

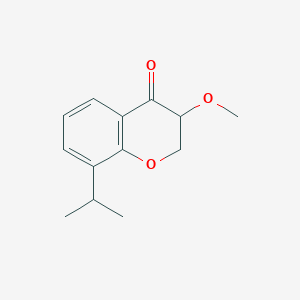
![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)
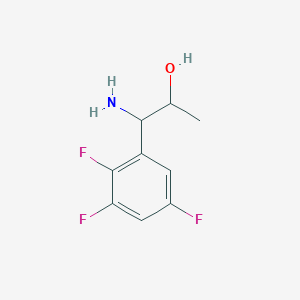
![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)



![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
